molecular formula C17H17NO4 B2699815 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide CAS No. 1171490-83-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide

Cat. No.: B2699815
CAS No.: 1171490-83-7
M. Wt: 299.326
InChI Key: AJUKQCJLUZSBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G Protein-Coupled Receptors (GPCRs) . Compounds featuring a benzodioxole moiety linked to an ethylbenzamide chain, as seen in its structure, have been identified as a promising scaffold for the development of novel, highly selective dopamine receptor agonists . High-throughput screening and subsequent medicinal chemistry optimization of similar scaffolds have led to the discovery of potent and selective D3 dopamine receptor (D3R) agonists, such as the research compound ML417 . These selective agonists are invaluable tools for dissecting the distinct physiological and signaling pathways of the D3 receptor from the closely related D2 receptor, which is critical for advancing the understanding of neuropsychiatric disorders . The D3 receptor is a recognized therapeutic target for conditions including Parkinson's disease, and selective agonists have demonstrated notable neuroprotective effects in models of neurodegeneration . Consequently, this benzamide derivative provides researchers with a valuable chemical backbone for probe development, structure-activity relationship (SAR) studies, and the investigation of neuroprotective mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUKQCJLUZSBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethylamine side chain.

    Amidation: The final step involves the reaction of the alkylated benzodioxole with 3-methylbenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Introduction of halogen, nitro, or other functional groups

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound’s interactions with cellular pathways make it a valuable tool for studying cellular processes and signaling pathways.

    Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidases (MAO-A and MAO-B) by binding to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Table 1: Structural Comparison with Benzodioxole-Containing Analogs

Compound Name (Source) Core Structure Linker/Substituent Key Features
Target Compound Benzamide Ethyloxy-benzodioxole, 3-methylbenzamide Flexible ethyloxy linker; lacks heterocyclic amines or halogens
K-16 () Acetamide Thioether-benzodioxole Thioether linkage; demonstrated root growth modulation in A. thaliana
CCG258205 () Benzamide Piperidine-benzodioxole, pyridyl-ethyl Piperidine ring enhances rigidity; pyridyl group improves kinase inhibition
Compounds 4a-f () Benzimidazole Halogen/nitro-substituted benzodioxole Benzimidazole core; halogen substituents increase lipophilicity
Compounds 21-24 () Piperazine Chloro/bromo-substituted benzodioxole Piperazine core; halogen substituents influence receptor binding

Physicochemical Properties

Table 3: Physicochemical Data of Analogs

Compound (Source) Melting Point (°C) Calculated C/H/N (%) Experimental C/H/N (%) Notable Spectral Data (1H NMR δ, ppm)
K-16 () 55.2–55.5 - - δ 8.37 (s, NH), 5.96 (s, OCH2O)
CCG258205 () Not reported - - Aromatic protons δ 7.19–6.73
Compound 8 () 181–182 C:59.84, H:5.42, N:10.73 C:59.72, H:5.40, N:10.69 Piperazine protons δ 2.5–3.5
Compound 25 () 171–172 C:62.25, H:5.42 C:62.41, H:5.40 Trifluoromethyl group δ 4.1–4.3

The target compound’s melting point is expected to align with benzamides (e.g., 55–183°C), influenced by crystallinity from the ethyloxy linker. Aromatic protons in its 1H NMR would resemble K-16 (δ 6.7–8.4) but with shifts from the 3-methyl group .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O4_{4}
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 2034226-02-1

The compound exhibits its biological activity primarily through the modulation of specific biochemical pathways. It has been shown to interact with various molecular targets, which may include enzymes involved in cell signaling and metabolic processes.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds in the benzamide class have demonstrated the ability to inhibit kinases, which are critical in cancer cell proliferation and survival. For instance, derivatives have been reported to inhibit RET kinase activity effectively .
  • Apoptosis Induction : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar benzamide derivatives have been shown to reduce inflammation by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .

Case Studies

  • Study on RET Kinase Inhibition :
    • A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. The study found that certain structural modifications significantly enhanced inhibitory potency, suggesting that this compound could be a lead compound for further development .
  • Apoptosis Induction in Cancer Cells :
    • In a recent study, this compound was evaluated for its ability to induce apoptosis in breast cancer cells. The results indicated a significant increase in apoptotic markers following treatment, supporting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.